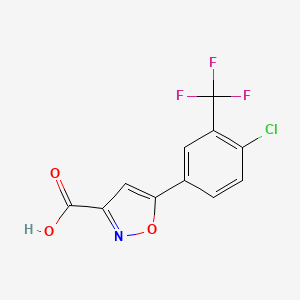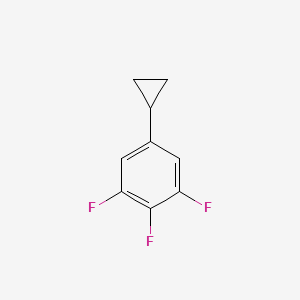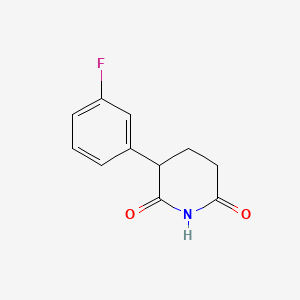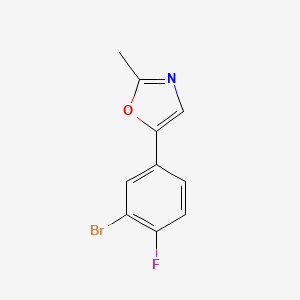
5-(3-Bromo-4-fluorophenyl)-2-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Bromo-4-fluorophenyl)-2-methyloxazole is a heterocyclic compound that features a combination of bromine, fluorine, and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole typically involves the reaction of 3-bromo-4-fluoroaniline with 2-bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Bromo-4-fluorophenyl)-2-methyloxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include substituted oxazoles, which can have varied functional groups such as alkyl, aryl, or heteroaryl groups. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
5-(3-Bromo-4-fluorophenyl)-2-methyloxazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(3-Bromo-4-fluorophenyl)-2-methyloxazole include:
- 5-(3-Bromo-4-fluorophenyl)thiazol-2-amine
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenyl(morpholino)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and oxazole moieties, which confer distinct chemical properties and reactivity. This makes it a valuable compound for the development of new pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C10H7BrFNO |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
5-(3-bromo-4-fluorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7BrFNO/c1-6-13-5-10(14-6)7-2-3-9(12)8(11)4-7/h2-5H,1H3 |
Clave InChI |
GCLBMWGXKBZYPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(O1)C2=CC(=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


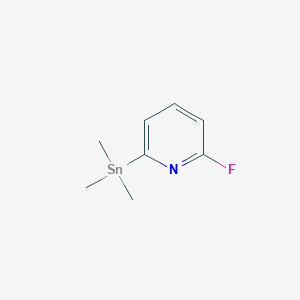

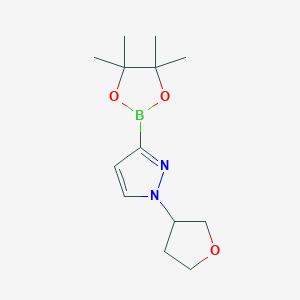
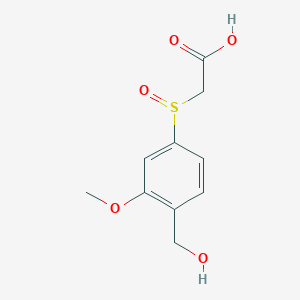
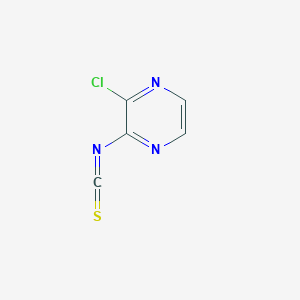
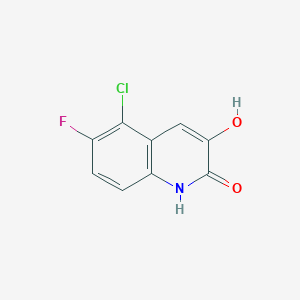

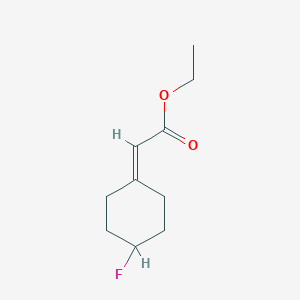
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
